8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H18O5S and a molecular weight of 358.42 g/mol . This compound is part of the chromen-2-one family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenylsulfonyl chloride and 8-ethoxychromen-2-one.
Reaction Conditions: The sulfonylation reaction is carried out by reacting 4-ethylphenylsulfonyl chloride with 8-ethoxychromen-2-one in the presence of a base such as pyridine or triethylamine.
Chemical Reactions Analysis
8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties could be due to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms .
Comparison with Similar Compounds
8-Ethoxy-3-[(4-ethylphenyl)sulfonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
8-Ethoxy-3-[(4-ethoxyphenyl)sulfonyl]-2H-chromen-2-one: This compound has an additional ethoxy group on the phenyl ring, which may alter its chemical and biological properties.
8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one: The presence of a methyl group instead of an ethyl group can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-ethoxy-3-(4-ethylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-3-13-8-10-15(11-9-13)25(21,22)17-12-14-6-5-7-16(23-4-2)18(14)24-19(17)20/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOZBINRVSVOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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